3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide
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Description
3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C18H14Cl2N4O2S and its molecular weight is 421.3. The purity is usually 95%.
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Scientific Research Applications
Applications in Medicinal Chemistry and Drug Development
The compound of interest shares structural and functional similarities with various bioactive molecules, indicating its potential in medicinal chemistry and drug development. For instance, 2,4-thiazolidinediones, a related scaffold, have been extensively explored for their role as PTP 1B inhibitors, which are significant in managing insulin resistance and Type 2 diabetes mellitus (T2DM). These inhibitors have shown potent activity, highlighting the importance of structural amendments for optimizing drug efficacy. One specific example includes a TZD scaffold with potent activity against PTP 1B, suggesting the potential for designing related compounds with significant biological activity (Verma, Yadav, & Thareja, 2019).
Role in Immunomodulation
The compound's structural analogs have been studied for their immunomodulatory properties, as seen in cefodizime's research. This research shows the compound's ability to enhance immune responses in various in vivo and ex vivo models, which can be significant in treating infectious diseases and immunocompromised states. It underlines the compound's potential utility in developing therapies that modulate the immune system for better disease management (Labro, 1990).
Chemical and Biological Properties
The compound is related to 4-phosphorylated derivatives of 1,3-azoles, illustrating the synthetic methods and biological properties of such compounds. These derivatives exhibit a range of biological activities, including insectoacaricidal, anti-blastic, and antihypertensive effects, demonstrating the compound's potential for developing new treatments across various medical conditions (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Potential in Pesticide Research
Research on related compounds, such as 2,4-D herbicide, has been conducted to understand their toxicology and mutagenicity. This underscores the importance of assessing the environmental and health impacts of chemically similar compounds. The analysis of global trends and gaps in studies on 2,4-D toxicity indicates the need for further research in molecular biology and the degradation of pesticides, which could also apply to compounds with similar chemical structures (Zuanazzi, Ghisi, & Oliveira, 2020).
Properties
IUPAC Name |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-12-5-4-11(13(20)9-12)10-26-15-6-8-27-16(15)18(25)24-23-17(21)14-3-1-2-7-22-14/h1-9H,10H2,(H2,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJGSHHDTKLZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.